
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: is a chemical compound that belongs to the class of oxindoles. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 3rd position, and a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is often derived from isatin.
Bromination: The indole core is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction, often using a suitable oxidizing agent.
Propargylation: The final step involves the introduction of the prop-2-yn-1-yl group at the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.
化学反应分析
Types of Reactions
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学研究应用
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer and antibacterial activities. It has shown specific activity against Staphylococcus aureus.
Pharmacology: The compound is used in the development of new drugs targeting various biological pathways.
Biochemistry: It is used in molecular docking studies to identify potential interactions with biological targets such as kinases and receptors.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and bacterial growth.
Pathways Involved: It inhibits key pathways such as the nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase. These interactions lead to the inhibition of cancer cell growth and bacterial proliferation.
相似化合物的比较
5-Bromo-3-hydroxy-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds:
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: This compound has a trifluoromethyl group instead of a prop-2-yn-1-yl group.
5,6-Dimethoxy-1H-indole Derivatives: These compounds have methoxy groups at the 5th and 6th positions and are studied for their antibacterial and cytotoxic activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
CAS 编号 |
651007-46-4 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC 名称 |
5-bromo-3-hydroxy-3-prop-2-ynyl-1H-indol-2-one |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h1,3-4,6,15H,5H2,(H,13,14) |
InChI 键 |
UORSNJBOBKIRCZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
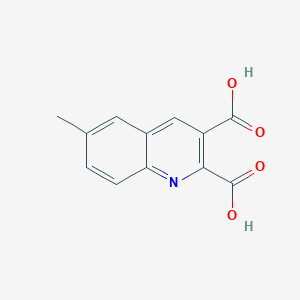
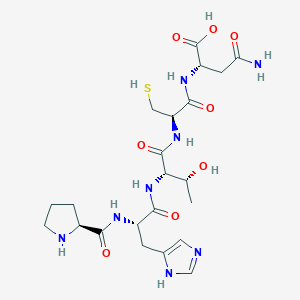
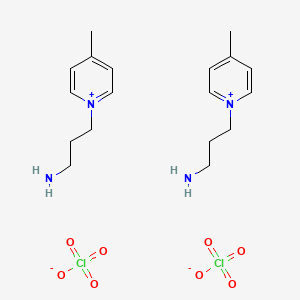
propanedinitrile](/img/structure/B12600860.png)
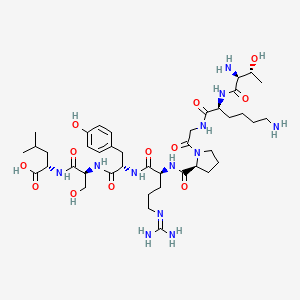
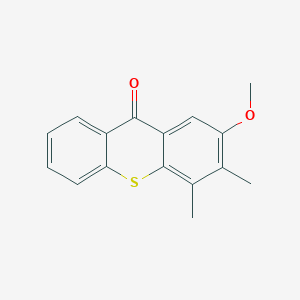
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
